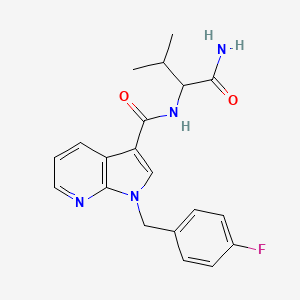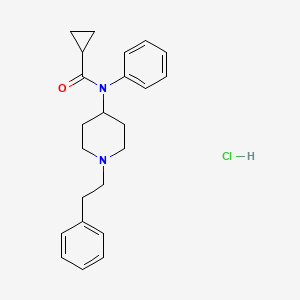![molecular formula C23H21ClN2O3S B10779717 8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
- The synthetic routes and reaction conditions for CHEMBL603956 are not explicitly documented. Industrial production methods remain undisclosed.
- Researchers and pharmaceutical companies may have proprietary information regarding its synthesis, but such details are not publicly accessible.
Analyse Chemischer Reaktionen
- Without specific data on CHEMBL603956, we can’t provide a comprehensive analysis of its chemical reactions.
- we can infer that it likely undergoes various reactions, including oxidation, reduction, substitution, and others typical of organic compounds.
- Common reagents and conditions would depend on its functional groups and intended modifications.
Wissenschaftliche Forschungsanwendungen
- Despite the lack of specific information, we can discuss potential research applications:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Studies: Assessing its effects on cellular processes.
Pharmacology: Understanding its interactions with receptors or enzymes.
Industry: Exploring its use in chemical processes or materials.
Wirkmechanismus
- Again, we don’t have direct knowledge of CHEMBL603956’s mechanism of action.
- most bioactive compounds exert their effects by binding to specific molecular targets (e.g., receptors, enzymes) or modulating cellular pathways.
- Further research would be necessary to identify its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, we lack information on similar compounds for a direct comparison.
- Researchers typically compare compounds based on structural features, biological activities, and safety profiles.
Eigenschaften
Molekularformel |
C23H21ClN2O3S |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
8-chloro-3-[3-(3-methylsulfonylphenoxy)phenyl]-2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C23H21ClN2O3S/c1-15(2)21-22(26-12-6-11-20(24)23(26)25-21)16-7-4-8-17(13-16)29-18-9-5-10-19(14-18)30(3,27)28/h4-15H,1-3H3 |
InChI-Schlüssel |
NKFDLBSCCAQKKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N2C=CC=C(C2=N1)Cl)C3=CC(=CC=C3)OC4=CC(=CC=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)


![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)



![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10779689.png)
![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)

![(2E,4E)-3-Methyl-5-[(1R,2S)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-cyclopentyl]-penta-2,4-dienoic acid](/img/structure/B10779722.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate](/img/structure/B10779729.png)
